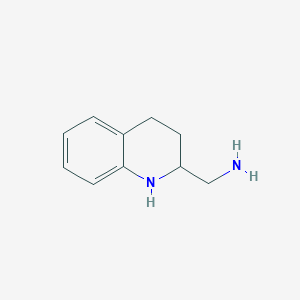

2-氨甲基-1,2,3,4-四氢喹啉

描述

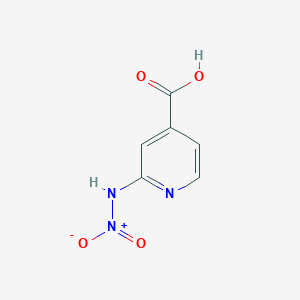

2-Aminomethyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .

Synthesis Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . They can also be prepared from 1-indanone (benzocyclopentanone) . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU can be used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of tetrahydroquinoline .Chemical Reactions Analysis

Tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .科学研究应用

环链互变异构研究

对 1,2,3,4-四氢喹啉衍生物(与 2-氨甲基-1,2,3,4-四氢喹啉密切相关)的研究揭示了对环链互变异构的深刻见解。这种现象(化合物可以以环状或链状形式存在)对于理解这些分子的反应性和稳定性至关重要。研究表明,取代基的电子特性会显著影响这种互变异构,为设计具有所需性质的新型化合物提供了宝贵的信息 (Sinkkonen 等人,2003); (Zelenin 等人,2004).

药用应用

四氢喹啉衍生物(包括与 2-氨甲基-1,2,3,4-四氢喹啉相关的衍生物)在药用应用中显示出潜力。例如,它们是许多天然产物和商品药中的关键结构单元,特别是在生物碱和药物合成中 (Wang 等人,2009)。此外,某些四氢喹啉衍生物已被研究其抗癌特性,突出了这些化合物在药物化学中的多功能性和潜力 (Redda 等人,2010).

对映选择性合成

由于四氢喹啉衍生物的广泛应用,对它们的对映选择性合成方法的开发引起了极大的兴趣。例如,研究重点是高效合成光学纯四氢喹啉衍生物,这对于创建特定的药理活性化合物很重要 (Ding 等人,2004).

新型合成方法

已经探索了合成四氢喹啉衍生物的创新方法。这些方法旨在实现原子经济性、效率和环境友好性。例子包括异丙烯基苯胺的氢氨甲基化 (Vieira & Alper, 2007) 和使用锰催化的借氢方法 (Hofmann 等人,2020).

作用机制

Target of Action

It’s known that tetrahydroquinoline derivatives exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It’s known that tetrahydroquinoline derivatives interact with their targets in a way that leads to a variety of biological activities .

Biochemical Pathways

It’s known that tetrahydroquinoline derivatives can influence various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Studies on similar compounds suggest that they may have favorable pharmacokinetic properties .

Result of Action

It’s known that tetrahydroquinoline derivatives can have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .

Action Environment

It’s known that environmental factors can influence the action of similar compounds .

生化分析

Biochemical Properties

It is known that tetrahydroquinoline derivatives can exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Cellular Effects

It is known that tetrahydroquinoline derivatives can have significant impacts on cell function These impacts could potentially include effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that tetrahydroquinoline derivatives can have diverse biological activities, which suggests that they may interact with a variety of biomolecules . These interactions could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

1,2,3,4-tetrahydroquinolin-2-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDSHMSFKIDUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B3287277.png)

![N-[1-(4-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3287287.png)